molecular formula C8H8ClNO B3419662 5-Chloro-2,3-dihydro-1-benzofuran-7-amine CAS No. 150805-90-6

5-Chloro-2,3-dihydro-1-benzofuran-7-amine

Cat. No.: B3419662
CAS No.: 150805-90-6
M. Wt: 169.61 g/mol
InChI Key: BGQHRFTUXKQNRT-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran-7-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and an amine group at the 7-position of the benzofuran ring.

Preparation Methods

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-2,3-dihydro-1-benzofuran-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups attached to the benzofuran ring.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit the function of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

5-Chloro-2,3-dihydro-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHRFTUXKQNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284698
Record name 5-Chloro-2,3-dihydro-7-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150805-90-6
Record name 5-Chloro-2,3-dihydro-7-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150805-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-7-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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